molecular formula C23H25N9O4 B10936076 4-[({4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)amino]-1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide

4-[({4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)amino]-1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide

Cat. No.: B10936076
M. Wt: 491.5 g/mol
InChI Key: AMMQBBOUZLFDPS-UHFFFAOYSA-N
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Description

4-({4-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoyl}amino)-1-methyl-N~5~-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide is a complex organic compound featuring multiple pyrazole rings and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoyl}amino)-1-methyl-N~5~-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide involves multiple steps:

    Formation of the pyrazole ring: This can be achieved by reacting appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Benzoylation: The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Amidation: The final step involves the formation of the amide bond, which can be achieved by reacting the benzoylated intermediate with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro groups in the compound can undergo reduction to form amino groups.

    Reduction: The compound can be reduced using hydrogenation or other reducing agents.

    Substitution: The pyrazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of nitroso or amino derivatives.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of halogenated or aminated pyrazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts.

    Materials Science: Potential use in the development of organic semiconductors or other advanced materials.

Biology and Medicine

    Drug Development: The compound’s structure suggests potential as a pharmacophore for the development of new drugs targeting specific enzymes or receptors.

    Biological Probes: Can be used in the design of fluorescent probes for imaging and diagnostic applications.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

    Polymers: Can be incorporated into polymer matrices to enhance their properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The nitro groups can participate in redox reactions, while the pyrazole rings can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-4-nitro-1H-pyrazole: A simpler analog with similar nitro and pyrazole functionalities.

    1-Methyl-1H-pyrazole-4-carboxamide: Shares the pyrazole and amide groups but lacks the complexity of the target compound.

Uniqueness

The unique combination of multiple pyrazole rings, nitro groups, and benzoyl functionalities in 4-({4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoyl}amino)-1-methyl-N~5~-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide provides a versatile scaffold for various applications. Its structural complexity allows for diverse chemical modifications and interactions, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H25N9O4

Molecular Weight

491.5 g/mol

IUPAC Name

4-[[4-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]benzoyl]amino]-2-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazole-3-carboxamide

InChI

InChI=1S/C23H25N9O4/c1-14-20(32(35)36)15(2)31(28-14)13-16-5-7-18(8-6-16)22(33)27-19-11-26-30(4)21(19)23(34)24-9-17-10-25-29(3)12-17/h5-8,10-12H,9,13H2,1-4H3,(H,24,34)(H,27,33)

InChI Key

AMMQBBOUZLFDPS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(C=C2)C(=O)NC3=C(N(N=C3)C)C(=O)NCC4=CN(N=C4)C)C)[N+](=O)[O-]

Origin of Product

United States

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